CB1 Receptor Antagonist Scaffold: Structural Specificity of the 3-(4-Chlorophenyl)-4-phenyl Substitution Pattern
In the foundational Solvay Pharmaceuticals patent family covering 4,5-dihydro-1H-pyrazole CB1 receptor antagonists, the specific substitution pattern of 3-(4-chlorophenyl)-4-phenyl is explicitly claimed as a preferred embodiment (Claim 3: 'R is 4-chlorophenyl'). This establishes the target compound as a core scaffold within this therapeutically relevant class. The (S)-enantiomer at the 4-position of the dihydropyrazole ring is further claimed as the active stereoisomer (Claim 4), directly implicating the target compound's chiral center as a determinant of biological activity [1].
| Evidence Dimension | Patent claim specificity for CB1 antagonist scaffold substitution pattern |
|---|---|
| Target Compound Data | 3-(4-chlorophenyl) at position 3; phenyl at position 4 |
| Comparator Or Baseline | Generic 4,5-dihydro-1H-pyrazole core with unspecified or alternative substitution (e.g., 4-fluorophenyl, 4-methoxyphenyl) |
| Quantified Difference | Explicit patent claim language designating 4-chlorophenyl as preferred R group |
| Conditions | US Patent Application US20010053788A1 and US Patent US7528162B2 (Solvay Pharmaceuticals) |
Why This Matters
Procurement of the exact 3-(4-chlorophenyl)-4-phenyl substitution pattern ensures alignment with patented CB1 antagonist scaffolds, whereas generic analogs with alternative aryl substitutions fall outside the specifically claimed embodiments.
- [1] Lange, J.H.M., Kruse, C.G., Tipker, J., Tulp, M.T.M., and Van Vliet, B.J. (Solvay Pharmaceuticals B.V.). 4,5-dihydro-1H-pyrazole derivatives having CB1-antagonistic activity. United States Patent Application US20010053788A1, December 20, 2001. Claims 3 and 4. View Source
